1-Chloro-4-(2-nitrosopropyl)benzene
Description
1-Chloro-4-(2-nitrosopropyl)benzene is a chloro-substituted benzene derivative featuring a 2-nitrosopropyl group at the para position. Nitroso (NO) groups are known for their redox activity and ability to participate in coordination chemistry, distinguishing them from nitro (NO₂) or halogenated derivatives in reactivity and applications. This compound likely shares synthetic pathways with other chloroalkyl/aryl benzenes, such as hydrochlorination or nitrosation reactions, and may exhibit unique biological or catalytic properties due to the nitroso functionality.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-chloro-4-(2-nitrosopropyl)benzene |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
MHNRHJIRRKMGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-nitrosopropyl)benzene can be achieved through several methods. One common approach involves the nitration of 1-chloro-4-propylbenzene, followed by the reduction of the nitro group to a nitroso group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-4-(2-nitrosopropyl)benzene may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic hydrogenation for the reduction step can enhance efficiency and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-nitrosopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-Chloro-4-(2-nitropropyl)benzene.
Reduction: 1-Chloro-4-(2-aminopropyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-(2-nitrosopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-nitrosopropyl)benzene involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with biological targets and pathways .
Comparison with Similar Compounds
Target Compound Predictions :
- Likely a liquid or low-melting solid.
- UV-Vis absorption near 300–400 nm due to nitroso conjugation.
- Reactive toward reducing agents or transition metals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
